Bcl-2-IN-19
Description
Bcl-2-IN-19 is a small-molecule inhibitor targeting the B-cell lymphoma 2 (Bcl-2) protein, a key anti-apoptotic regulator implicated in cancer cell survival. Bcl-2 inhibitors generally function by disrupting protein-protein interactions between Bcl-2 and pro-apoptotic factors (e.g., Bax, Bak), thereby restoring apoptosis in malignant cells .
Properties
Molecular Formula |
C21H14F4N2O2S |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-1-[(3,4-difluorophenyl)methyl]-5-methylsulfonylbenzimidazole |
InChI |
InChI=1S/C21H14F4N2O2S/c1-30(28,29)16-3-5-20-19(10-16)26-21(13-7-14(22)9-15(23)8-13)27(20)11-12-2-4-17(24)18(25)6-12/h2-10H,11H2,1H3 |
InChI Key |
GNWOOAWIQXEYCD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N(C(=N2)C3=CC(=CC(=C3)F)F)CC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bcl-2-IN-19 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the formation of a benzothiazole core, followed by functionalization with various substituents to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the final product. This involves optimizing reaction conditions, using high-quality raw materials, and implementing stringent quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Bcl-2-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzothiazole compounds .
Scientific Research Applications
Bcl-2-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of Bcl-2 inhibitors and to develop new analogs with improved properties.
Biology: Employed in cell culture studies to investigate the role of Bcl-2 in apoptosis and to identify potential biomarkers for cancer therapy.
Mechanism of Action
Bcl-2-IN-19 exerts its effects by binding to the Bcl-2 protein and inhibiting its anti-apoptotic function. This interaction disrupts the balance between pro-apoptotic and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. The inhibition of Bcl-2 results in the release of pro-apoptotic factors such as BAX and BAK, which permeabilize the mitochondrial membrane and trigger the activation of caspases, ultimately leading to cell death .
Comparison with Similar Compounds
The following analysis compares Bcl-2-IN-19’s hypothesized properties with two well-characterized analogs: Bcl-2-IN-2 and BCL-2/MCL-1-IN-2 .
Structural and Physicochemical Properties
Key Observations :
- Bcl-2-IN-2 exhibits high hydrophobicity (LogP = 8.8) and a large polar surface area, suggesting challenges in bioavailability but strong target binding due to extensive hydrogen-bonding interactions .
Functional and Mechanistic Differences
Key Findings :
- Bcl-2-IN-2 ’s selectivity for Bcl-2 may reduce off-target effects but could limit efficacy in cancers co-expressing Mcl-1 .
- BCL-2/MCL-1-IN-2 ’s dual inhibition addresses resistance mechanisms but may increase toxicity due to broader target engagement .
Preclinical and Clinical Data
| Compound | In Vivo Efficacy | Clinical Status |
|---|---|---|
| Bcl-2-IN-2 | 60% tumor reduction (leukemia xenografts) | Preclinical |
| BCL-2/MCL-1-IN-2 | Synergistic with chemotherapy (breast cancer models) | Phase I trials |
Implications for this compound :
- Structural analogs suggest that optimizing solubility and selectivity will be critical for clinical translation. Dual-target inhibitors may offer broader utility but require careful toxicity profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
